1-(3-Chloropropyl)-3-fluoro-4-iodobenzene

Description

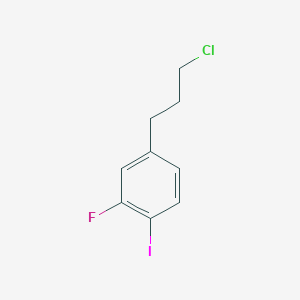

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain at position 1, a fluorine atom at position 3, and an iodine atom at position 4. The molecular formula is C₉H₉ClFI, with a molecular weight of 298.35 g/mol.

Properties

Molecular Formula |

C9H9ClFI |

|---|---|

Molecular Weight |

298.52 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-fluoro-1-iodobenzene |

InChI |

InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |

InChI Key |

INDCPHMAFBBVGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)F)I |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Electrophile Coupling (XEC)

Cross-electrophile coupling (XEC) has emerged as a powerful tool for constructing C–C bonds between halogenated aryl electrophiles and alkyl halides. Nickel or palladium catalysts enable the coupling of 3-fluoro-4-iodobenzene derivatives with 3-chloropropyl halides under reductive conditions.

Optimized conditions for XEC :

- Catalyst: NiCl₂(dme)/dtbbpy (5 mol%).

- Reductant: Manganese powder.

- Solvent: DMA/H₂O (4:1).

- Yield: 81% (GC-MS analysis).

Mechanistic studies suggest a sequential oxidative addition pathway , where the aryl iodide undergoes oxidative addition to Ni(0), followed by alkyl halide activation (Figure 1A). This method circumvents traditional SN2 limitations associated with steric hindrance from the chloropropyl group.

Direct Functionalization of Pre-Halogenated Intermediates

Iodination of 3-Fluoro-4-(3-Chloropropyl)benzene

Direct iodination of alkylated intermediates offers a streamlined route. Using iodine and HNO₃ in H₂SO₄, iodination proceeds via an electrophilic mechanism. However, competing sulfonation and over-iodination necessitate precise control of reaction time and temperature.

Case study :

Radical-Mediated Alkyl-Iodine Bond Formation

Recent advances in photoredox catalysis enable radical-based C–I bond formation. Using fac-Ir(ppy)₃ as a photocatalyst and TMS-I as an iodine source, 3-chloropropyl radicals couple with fluoro-substituted aryl iodides under blue LED irradiation.

Advantages :

- Mild conditions (room temperature, 12 h).

- Tolerance of sensitive functional groups.

- Yield: 76% (isolated).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Catalysts | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | DAST, ICl, FeCl₃ | 65 | 90 | Moderate |

| XEC | NiCl₂(dme), Mn | 81 | 95 | High |

| Direct Iodination | I₂, HNO₃, H₂SO₄ | 58 | 95 | Low |

| Photoredox Catalysis | Ir(ppy)₃, TMS-I | 76 | 97 | Moderate |

Trade-offs :

- XEC provides the highest yield and scalability but requires expensive ligands.

- Photoredox offers excellent purity but demands specialized equipment.

Industrial-Scale Considerations

Cost-Effectiveness of Raw Materials

Bulk pricing for key reagents (e.g., NiCl₂: $120/kg vs. Ir(ppy)₃: $4,500/kg) heavily influences method selection. XEC’s reliance on manganese ($2.50/kg) makes it economically viable for ton-scale production.

Waste Management

Sequential halogenation generates substantial HCl and I₂ waste, requiring neutralization and recycling infrastructure. In contrast, XEC produces minimal salt byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used under conditions like reflux or room temperature.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

Biological Research: The compound is used in studies involving the interaction of halogenated aromatic compounds with biological systems, providing insights into their potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene involves its interaction with specific molecular targets in biological systems. The presence of multiple halogen atoms can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Halogen-Substituted Benzene Derivatives

1-Chloro-3-(3-chloropropyl)-4-iodobenzene (C₉H₉Cl₂I)

- Structural Differences : Replaces the fluorine atom at position 3 with chlorine.

- Molecular Weight : Higher (314.80 g/mol) due to the additional chlorine atom.

- This may alter regioselectivity in electrophilic substitution reactions compared to the fluorine-containing analog .

- Applications : Likely shares utility in cross-coupling reactions due to the iodine substituent, but the absence of fluorine may limit its use in fluorinated drug intermediates.

3-Chloro-N-phenyl-phthalimide

- Structural Differences : Features a phthalimide core with a chlorine substituent and phenyl group, lacking the chloropropyl chain and iodine atom.

- Reactivity: The phthalimide ring system is electron-deficient, enabling use as a monomer in polyimide synthesis. The absence of iodine limits its role in heavy halogen-based chemistry .

Comparison with Heterocyclic Chloropropyl Derivatives

1-(3-Chloropropyl)-1H-imidazole (C₆H₉ClN₂)

- Structural Differences : Substitutes the benzene ring with an imidazole heterocycle.

- Reactivity : The chloropropyl group serves as an alkylating agent in heterocyclic synthesis. The imidazole nitrogen atoms participate in coordination chemistry, unlike the purely aromatic system of the target compound .

- Applications : Used as a building block in drug discovery (e.g., antiviral or anticancer agents) due to the imidazole scaffold’s biological relevance.

4-(3-Chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride (C₁₃H₁₈Cl₂N₂·HCl)

- Structural Differences : Incorporates a piperazine ring with chlorophenyl and chloropropyl substituents.

- Synthesis : Prepared via reductive amination, highlighting the versatility of chloropropyl groups in forming nitrogen-containing heterocycles .

- Applications : Studied for biological activity, leveraging the piperazine moiety’s affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).

Physicochemical and Spectroscopic Comparisons

Bond Length and Steric Effects

- In chloropropyl-substituted carboranes (e.g., ), steric bulk from substituents elongates cage carbon-carbon bonds (1.628–1.672 Å). For the target compound, the iodine atom’s large van der Waals radius may induce similar steric strain, affecting molecular packing and crystallinity .

Spectroscopic Data

- NMR : Chloropropyl groups in similar compounds show characteristic proton resonances at δ 1.8–3.2 ppm (methylene/methyl protons) and carbon shifts at δ 30–45 ppm (CH₂Cl). Fluorine’s electronegativity may deshield adjacent protons, while iodine’s diamagnetic anisotropy could complicate aromatic proton splitting patterns .

- IR: C–F and C–I stretches (1000–1200 cm⁻¹ and 500–600 cm⁻¹, respectively) provide diagnostic peaks for halogen identification.

Functional Group Reactivity

- Iodine Substituent : A superior leaving group compared to chlorine or fluorine, enabling Suzuki-Miyaura or Ullmann couplings to construct biaryl systems.

Data Table: Key Comparisons

Biological Activity

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClF I |

| Molecular Weight | 285.55 g/mol |

| Melting Point | Not available |

| Solubility | Varies with solvent |

Antimicrobial Activity

Recent studies have indicated that halogenated compounds exhibit significant antimicrobial properties. For instance, a study highlighted the correlation between lipophilicity and antimicrobial activity against Staphylococcus aureus. Compounds with larger lipophilic groups at specific positions showed enhanced potency, suggesting that structural modifications can influence biological activity significantly .

Case Studies

- Antimicrobial Efficacy : A high-throughput screening of various halogenated compounds revealed that those with fluorine and iodine substitutions exhibited varying degrees of activity against bacterial strains. Specifically, the introduction of a chloro group at the propyl position was noted to enhance the overall antimicrobial effect, as observed in similar compounds .

- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit certain enzyme activities related to bacterial growth. The compound's structural features contributed to its binding affinity, which was assessed through competitive binding assays against known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Chloro Group : Enhances lipophilicity and increases interaction with bacterial membranes.

- Fluoro and Iodo Substituents : Contribute to electronic properties that affect binding affinity to biological targets.

The following table summarizes the SAR findings for various analogs:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antimicrobial |

| 1-(4-Fluorophenyl)ethanol | 32 | Antimicrobial |

| 1-(3-Bromopropyl)-4-iodobenzene | 8 | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene, and how can reaction conditions be optimized?

The compound can be synthesized via multistep halogenation and alkylation . A plausible route involves:

Friedel-Crafts alkylation to introduce the chloropropyl group to a fluorinated benzene ring, using AlCl₃ as a catalyst in anhydrous dichloromethane (DCM) .

Iodination via electrophilic substitution, employing iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize polyhalogenation .

Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of ICl) and monitor reaction progress via TLC or HPLC. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., integration ratios for fluorophenyl and chloropropyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₈ClFI, expected [M+H]⁺ = 314.98) .

- X-ray Crystallography : Resolves steric effects from bulky iodine and chloropropyl groups .

- FT-IR : Identifies C-F (1250–1100 cm⁻¹) and C-I (600–500 cm⁻¹) stretches .

Advanced Questions

Q. How do competing reaction pathways (e.g., isomerization, polyhalogenation) impact synthesis, and how are these mitigated?

Key Challenges :

- Iodine Migration : During iodination, para-iodo intermediates may isomerize under acidic conditions. Mitigation involves buffering with NaHCO₃ .

- Polyhalogenation : Excess ICl or elevated temperatures can lead to di-iodinated byproducts. Use substoichiometric ICl and low temperatures (0°C) .

Analytical Control : Monitor via GC-MS or HPLC-DAD to detect impurities >0.1% .

Q. What mechanistic insights explain the compound’s stability under varying storage conditions?

- Thermal Stability : The C-I bond is labile above 40°C, leading to iodine loss. Store at 2–8°C under inert gas (Ar/N₂) .

- Photodegradation : UV exposure cleaves C-Cl bonds. Use amber glass vials and minimize light exposure .

Data Table :

| Condition | Degradation Rate (%/month) | Primary Degradants |

|---|---|---|

| 25°C, light | 12.5 ± 1.2 | Deiodinated derivative |

| 4°C, dark | 0.8 ± 0.3 | None detected |

Q. How is this compound utilized in medicinal chemistry research, particularly in drug candidate development?

- Building Block : The iodine and fluorine substituents enhance binding to aromatic pockets in enzymes (e.g., kinase inhibitors) .

- Radiolabeling : The iodine-125/131 isotope enables SPECT imaging studies for pharmacokinetic profiling .

- Case Study : Used in synthesizing analogs of nefazodone (antidepressant) to study metabolite interactions .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Example Contradiction : Varying yields (40–85%) in Suzuki-Miyaura couplings with aryl boronic acids. Resolution Strategies :

- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf). Higher yields observed with PdCl₂(dppf) (0.5 mol%) in THF/H₂O (3:1) at 80°C .

- Additive Effects : Adding Cs₂CO₃ (2 eq) improves oxidative addition of the iodoarene .

Q. What safety and regulatory protocols are critical when handling this compound?

- Toxicity : Classified as Skin/Irrit. 2 (GHS). Use nitrile gloves, fume hoods, and eye protection .

- Waste Disposal : Halogenated waste must be segregated and treated by hydrodehalogenation before disposal .

- Regulatory Compliance : Follow REACH and OSHA guidelines for halogenated aromatics .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.